Cas no 822-86-6 (trans-1,2-Dichlorocyclohexane)

trans-1,2-Dichlorocyclohexane structure
trans-1,2-Dichlorocyclohexane structure
Product Name:trans-1,2-Dichlorocyclohexane
CAS 번호:822-86-6
MF:C6H10Cl2
메가와트:153.049600124359
MDL:MFCD00003824
CID:723634
PubChem ID:87568668
Update Time:2024-10-27

trans-1,2-Dichlorocyclohexane 화학적 및 물리적 성질

이름 및 식별자

    • Cyclohexane,1,2-dichloro-, (1R,2R)-rel-
    • trans-1,2-Dichlorocyclohexane
    • (1R,2R)-1,2-dichlorocyclohexane
    • (E)-1,2-Dichlorocyclohexane
    • t-1,2-Dichlorocyclohexane
    • Cyclohexane, 1,2-dichloro-, trans-
    • (trans)-1,2-dichlorocyclohexane
    • Cyclohexane, 1,2-dichloro-, (1R,2R)-rel-
    • trans-1,2-Dichlorcyclohexan
    • 1beta,2alpha-Dichlorocyclohexane
    • GZEZIBFVJYNETN-PHDIDXHHSA-
    • 1,2-Dichlorocyclohexane, trans-
    • D2230
    • Cyclohexane, 1,2-dichloro-, trans- (8CI)
    • rel-(1R,2R)-1,2-Dichlorocyclohexane (ACI)
    • 1,2-trans-Dichlorocyclohexane
    • EINECS 212-503-4
    • trans-1,2-Dichlorocyclohexane, 99%
    • UNII-YRN932MS48
    • 822-86-6
    • 1,2-DICHLOROCYCLOHEXANE, TRANS-(+/-)-
    • GZEZIBFVJYNETN-PHDIDXHHSA-N
    • InChI=1/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1
    • SCHEMBL1039600
    • CS-0455908
    • DTXSID7022126
    • YRN932MS48
    • Q27896917
    • MDL: MFCD00003824
    • 인치: 1S/C6H10Cl2/c7-5-3-1-2-4-6(5)8/h5-6H,1-4H2/t5-,6-/m1/s1
    • InChIKey: GZEZIBFVJYNETN-PHDIDXHHSA-N
    • 미소: Cl[C@@H]1CCCC[C@H]1Cl

계산된 속성

  • 정밀분자량: 152.01600
  • 동위원소 질량: 152.0159557g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 0
  • 수소 결합 수용체 수량: 0
  • 중원자 수량: 8
  • 회전 가능한 화학 키 수량: 0
  • 복잡도: 62.9
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 2
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 표면전하: 0
  • 상호 변형 이기종 수량: 아무것도 아니야
  • 소수점 매개변수 계산 참조값(XlogP): 3.2
  • 토폴로지 분자 극성 표면적: 0

실험적 성질

  • 색과 성상: 무색 분말
  • 밀도: 1.164 g/mL at 25 °C(lit.)
  • 융해점: -6.1°C
  • 비등점: 69°C/11mmHg(lit.)
  • 플래시 포인트: 151 °F
  • 굴절률: n20/D 1.4917(lit.)
  • PSA: 0.00000
  • LogP: 2.77520
  • 용해성: 미확정

trans-1,2-Dichlorocyclohexane 보안 정보

trans-1,2-Dichlorocyclohexane 세관 데이터

  • 세관 번호:2903890090
  • 세관 데이터:

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    2903890090

    개요:

    2903890090. 기타 환탄화수소\환탄화수소 또는 환테르펜탄화수소의 할로겐대파생물.부가가치세: 17.0%.?? ???:13.0%. ?? ??: 없습니다.??? ??:5.5%. ????:30.0%

    ?? ??:

    ?? ??, ?? ??, 사용

    요약:

    2903890090. 환탄화수소, 환탄화수소 또는 소환탄화수소의 할로겐대파생물.부가가치세: 17.0%. 환급률: 13.0%.??? ??:5.5%. General tariff:30.0%

trans-1,2-Dichlorocyclohexane 가격추가 >>

관련 분류 No. Product Name Cas No. 순결 사양 가격 업데이트 시간 문의
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D2230-25G
trans-1,2-Dichlorocyclohexane
822-86-6 >96.0%(GC)
25g
¥1400.00 2024-04-15
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T161921-1g
trans-1,2-Dichlorocyclohexane
822-86-6 96%
1g
¥194.90 2023-08-31
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T161921-25G
trans-1,2-Dichlorocyclohexane
822-86-6 >96.0%(GC)
25G
¥1,701.00 2021-05-24
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
T161921-5G
trans-1,2-Dichlorocyclohexane
822-86-6 >96.0%(GC)
5G
¥514.00 2021-05-24
TRC
T705130-50mg
trans-1,2-Dichlorocyclohexane
822-86-6
50mg
$ 64.00 2023-09-05
TRC
T705130-100mg
trans-1,2-Dichlorocyclohexane
822-86-6
100mg
$ 87.00 2023-09-05
TRC
T705130-500mg
trans-1,2-Dichlorocyclohexane
822-86-6
500mg
$ 109.00 2023-09-05
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
D2230-5G
trans-1,2-Dichlorocyclohexane
822-86-6 >96.0%(GC)
5g
¥540.00 2024-04-15
abcr
AB141212-5 g
trans-1,2-Dichlorocyclohexane, 96%; .
822-86-6 96%
5g
€145.60 2023-05-09
abcr
AB141212-25 g
trans-1,2-Dichlorocyclohexane, 96%; .
822-86-6 96%
25g
€499.00 2023-05-09

trans-1,2-Dichlorocyclohexane 합성 방법

합성 방법 1

반응 조건
1.1 Reagents: Potassium chloride ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: N-Butyl-2-iodobenzamide Solvents: Dichloromethane ;  5 min, rt
참조
Halocarbocyclization versus dihalogenation: substituent directed iodine(III) catalyzed halogenations
Stodulski, Maciej; et al, Chemical Communications (Cambridge, 2014, 50(26), 3435-3438

합성 방법 2

반응 조건
1.1 Reagents: Chlorosuccinimide Catalysts: N2-[1,3-Diphenyl-4-(phenylamino)-1,3,2,4-diazadiphosphetidin-2-yl]-N2,N4,1,3-tet… Solvents: Acetonitrile ;  4 h, reflux
참조
1,3,2,4-Diazadiphosphetidine-based phosphazane oligomers as source of P(III) atom economy reagents: Conversion of epoxides to vic-haloalcohols, vic-dihalides, and alkenes in the presence of halogen sources
Iranpoor, Nasser; et al, Phosphorus, 2014, 189(7-8), 1165-1173

합성 방법 3

반응 조건
1.1 Catalysts: tert-Butyl hydroperoxide
참조
Peroxide-induced α-elimination of organic halides from organotellurium(IV) halides
Uemura, Sakae; et al, Journal of the Chemical Society, 1980, (21), 1033-4

합성 방법 4

반응 조건
참조
Selenium-catalyzed nonradical chlorination of olefins with N-chlorosuccinimide
Hori, Tetsuo; et al, Journal of Organic Chemistry, 1979, 44(23), 4204-8

합성 방법 5

반응 조건
참조
Thermal transformations of trans-2-chlorocyclohexanol
Zil'berman, I. E.; et al, Zhurnal Vsesoyuznogo Khimicheskogo Obshchestva im. D. I. Mendeleeva, 1987, 32(3), 352-3

합성 방법 6

반응 조건
1.1 Catalysts: Cumene hydroperoxide
참조
α-Elimination of organic halides from organotellurium(IV) halides
Uemura, Sakae; et al, Journal of Organometallic Chemistry, 1984, 268(3), 223-34

합성 방법 7

반응 조건
1.1 Reagents: Disodium sulfide
2.1 Reagents: Sulfuryl chloride
참조
Formation of alkenes from vicinal dihalides and β-halo nitroalkanes by elimination reactions with one-electron and two-electron reducing agents
Fukunaga, Kimitoshi; et al, Nippon Kagaku Kaishi, 1983, (4), 542-50

합성 방법 8

반응 조건
1.1 Reagents: Ammonium chloride ,  Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Solvents: Dichloromethane ,  Water ;  20 min, rt
참조
Vicinal dichlorination of olefins using NH4Cl and Oxone
Peraka, Swamy; et al, Synthesis, 2014, 46(2), 251-257

합성 방법 9

반응 조건
1.1 Reagents: Chlorine Solvents: Chloroform ,  Perfluorooctane ;  1 h, rt
참조
Use of a fluorous bridge for diffusion controlled uptake of molecular chlorine in chlorine addition to alkenes
Iskra, Jernej; et al, Chemical Communications (Cambridge, 2003, (19), 2496-2497

합성 방법 10

반응 조건
1.1 Reagents: Trichloroisocyanuric acid ,  Triphenylphosphine Solvents: Acetonitrile ;  5 - 10 min, neutralized, reflux
참조
Trihaloisocyanuric Acid/Triphenylphosphine: An Efficient System for Regioselective Conversion of Epoxides into Vicinal Halohydrins and Vicinal Dihalides under Mild Conditions
de Andrade, Vitor S. C.; et al, Synthesis, 2016, 48(9), 1381-1388

합성 방법 11

반응 조건
1.1 Reagents: (OC-6-21)-Tetrachloro[methylenebis(1,3-dihydro-3-tetradecyl-1H-imidazol-1-yl-2(3… Catalysts: Tetrabutylammonium chloride Solvents: Chloroform-d ;  2 h, 25 °C
참조
Bis-N-heterocyclic carbene palladium(IV) tetrachloride complexes: synthesis, reactivity, and mechanisms of direct chlorinations and oxidations of organic substrates
McCall, A. Scott; et al, Journal of the American Chemical Society, 2011, 133(6), 1832-1848

합성 방법 12

반응 조건
1.1 Reagents: Tetrabutylammonium chloride ,  (OC-6-23)-(Nitrato-κO)oxo[5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21H,2… Solvents: Dichloromethane ;  2 min, -80 °C; -80 °C → rt
참조
Oxidation of Chloride and Subsequent Chlorination of Organic Compounds by Oxoiron(IV) Porphyrin π-Cation Radicals
Cong, Zhiqi; et al, Angewandte Chemie, 2011, 50(42), 9935-9939

합성 방법 13

반응 조건
1.1 Reagents: Chlorosuccinimide ,  1-Butanaminium, N,N,N-tributyl-, (hydrogen difluoride) (1:1) Solvents: Dichloromethane ;  26 h, rt
참조
Tetrabutylammonium bifluoride
Prakash, G. K. Surya; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2011, 1, 1-4

합성 방법 14

반응 조건
1.1 Solvents: Diethyl ether
참조
Mechanism and stereochemistry of the addition of nitrogen dioxide to olefins
Brand, J. C. D.; et al, Journal of the Chemical Society, 1958, 629, 629-38

합성 방법 15

반응 조건
1.1 Solvents: Dichloromethane
참조
Reaction of trichloramine with olefins. A convenient synthesis of vic-dichlorides
Field, Kurt W.; et al, Synthesis, 1969, 135,

합성 방법 16

반응 조건
1.1 Reagents: N-Chloro-N-ethylethanamine ,  Phosphorus oxychloride Solvents: Dichloromethane
참조
A new method for mixed halogenation. N-Chloroamine-phosphorus bromide system as a synthetic equivalent of the mixed halogen Cl+Br-
Zyk, Nikolai V.; et al, Phosphorus, 1998, 139, 107-122

합성 방법 17

반응 조건
1.1 Reagents: Chlorosuccinimide ,  Triphenylphosphine Solvents: Acetonitrile ;  4 h, reflux
참조
Regioselective synthesis of vic-halo alcohols and symmetrical or unsymmetrical vic-dihalides from epoxides using triphenylphosphine-N-halo imides
Iranpoor, Nasser; et al, Canadian Journal of Chemistry, 2006, 84(1), 69-75

합성 방법 18

반응 조건
1.1 Reagents: Cumene hydroperoxide Solvents: 1,4-Dioxane ;  30 min, reflux
참조
Cumyl hydroperoxide
Rossiter, Bryant E.; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-8

합성 방법 19

반응 조건
1.1 Reagents: Sodium hypochlorite ,  Sulfuryl chloride
참조
Oxidative cleavages of aliphatic and cyclic iodides
McCabe, Peter Heggison; et al, Tetrahedron Letters, 1981, 22(37), 3679-80

합성 방법 20

반응 조건
참조
α-Elimination of organic halides from organotellurium(IV) halides
Uemura, Sakae; et al, Journal of Organometallic Chemistry, 1984, 268(3), 223-34

합성 방법 21

반응 조건
1.1 Reagents: 1,3-Dichloro-5,5-dimethylhydantoin Catalysts: N-[3,5-Bis(trifluoromethyl)phenyl]-N′-[2-(dimethylamino)ethyl]thiourea Solvents: Dichloromethane ;  3 h, rt
참조
Organocatalysis as a Safe Practical Method for the Stereospecific Dibromination of Unsaturated Compounds
Hernandez-Torres, Gloria; et al, Organic Letters, 2012, 14(7), 1858-1861

합성 방법 22

반응 조건
1.1 Reagents: Molybdenum pentachloride Solvents: Dichloromethane
참조
Chlorination of alkenes and alkynes with molybdenum(V) chloride
San Filippo, Joseph Jr.; et al, Journal of the American Chemical Society, 1975, 97(6), 1599-600

합성 방법 23

반응 조건
1.1 Reagents: Palladium(1+), trichloro[methylenebis(3-tetradecyl-1H-imidazol-1-yl-2(3H)-yliden… Solvents: Chloroform-d ;  25 °C
참조
Pyridine-Assisted Chlorinations and Oxidations by Palladium(IV)
McCall, A. Scott; et al, Organometallics, 2012, 31(9), 3527-3538

합성 방법 24

반응 조건
1.1 Reagents: Sodium carbonate ,  Chlorine Solvents: Acetone ,  Water
참조
A study of the hypochlorination of styrene. Preparation of chlorohydrins in aqueous acetone
Sumrell, Gene; et al, Canadian Journal of Chemistry, 1964, 42(12), 2896-9

합성 방법 25

반응 조건
1.1 Solvents: Carbon tetrachloride ;  reflux
참조
N,N-dibromobenzenesulfonamide and N,N-dibromo-p-toluenesulfonamide
Crouch, R. David; et al, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2013, 1, 1-7

합성 방법 26

반응 조건
1.1 Reagents: Chlorosuccinimide ,  1-Butanaminium, N,N,N-tributyl-, (hydrogen difluoride) (1:1) Solvents: Dichloromethane
참조
Efficient utilization of tetrabutylammonium bifluoride in halofluorination reactions
Camps, F.; et al, Journal of Organic Chemistry, 1989, 54(18), 4294-8

합성 방법 27

반응 조건
1.1 Reagents: Sulfur trioxide
1.2 -
참조
Sulfur trioxide-assisted electrophilic addition of ethyl hypochlorite to olefins
Zefirov, N. S.; et al, Sulfur Letters, 1986, 4(2), 45-50

합성 방법 28

반응 조건
1.1 Reagents: Carbon tetrachloride ,  Triphenylphosphine ;  reflux
참조
Triphenylphosphine-carbon tetrachloride
Taschner, Michael J., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, ,

trans-1,2-Dichlorocyclohexane Raw materials

trans-1,2-Dichlorocyclohexane Preparation Products

추천 공급업체
Essenoi Fine Chemical Co., Limited
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PRIBOLAB PTE.LTD
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Audited Supplier 감사 대상 공급업체
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PRIBOLAB PTE.LTD
Zhangzhou Sinobioway Peptide Co.,Ltd.
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Audited Supplier 감사 대상 공급업체
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Zhangzhou Sinobioway Peptide Co.,Ltd.
Zhejiang Brunova Technology Co., Ltd.
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Audited Supplier 감사 대상 공급업체
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Zhejiang Brunova Technology Co., Ltd.
Shanghai Jinhuan Chemical CO., LTD.
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Audited Supplier 감사 대상 공급업체
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Shanghai Jinhuan Chemical CO., LTD.